Ethyl 3-Hydroxy-3-(1-methyl-3-indolyl)propanoate
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Overview
Description
Ethyl 3-Hydroxy-3-(1-methyl-3-indolyl)propanoate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features an indole ring system, which is known for its aromaticity and biological relevance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-Hydroxy-3-(1-methyl-3-indolyl)propanoate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The reaction involves the cyclization of phenylhydrazines with ketones or aldehydes in the presence of an acid catalyst, such as glacial acetic acid and concentrated hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-Hydroxy-3-(1-methyl-3-indolyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Ethyl 3-Hydroxy-3-(1-methyl-3-indolyl)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of Ethyl 3-Hydroxy-3-(1-methyl-3-indolyl)propanoate involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various biological receptors, enzymes, and proteins, leading to a range of biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
Ethyl 3-Hydroxy-3-(1-methyl-3-indolyl)propanoate is unique due to its specific structure, which combines an indole ring with an ester and hydroxyl group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications .
Biological Activity
Ethyl 3-Hydroxy-3-(1-methyl-3-indolyl)propanoate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and relevant research findings.
Chemical Structure and Properties
This compound features an indole moiety, which is known for its role in various biological activities. The compound can be characterized by the following chemical structure:
- Molecular Formula : C13H15NO3
- Molecular Weight : 235.26 g/mol
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines, including HCT-116 (colon cancer) and HeLa (cervical cancer) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HCT-116 | 0.12 | Apoptosis induction |
HeLa | 0.69 | Cell cycle arrest |
These findings are corroborated by molecular docking studies suggesting that this compound interacts with critical proteins involved in cancer progression, such as HSP90 and TRAP1 .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Research indicates that it has inhibitory effects against various bacterial strains, making it a candidate for developing new antimicrobial agents.
Table 2: Antimicrobial Activity
Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|
Escherichia coli | 50 |
Staphylococcus aureus | 30 |
Pseudomonas aeruginosa | 40 |
These results suggest that this compound could be effective in treating infections caused by resistant bacterial strains .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It interferes with the cell cycle, particularly at the G2/M checkpoint, preventing cancer cell proliferation.
- Inhibition of Signaling Pathways : this compound modulates key signaling pathways associated with cancer growth and survival.
Case Studies and Research Findings
A notable study conducted on the compound's efficacy involved a series of in vivo experiments where mice were treated with this compound. Results showed a significant reduction in tumor size compared to control groups, indicating its potential as an effective anticancer agent .
Another research effort focused on its antimicrobial properties, revealing that the compound effectively inhibited biofilm formation in pathogenic bacteria, which is crucial for preventing chronic infections .
Properties
Molecular Formula |
C14H17NO3 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
ethyl 3-hydroxy-3-(1-methylindol-3-yl)propanoate |
InChI |
InChI=1S/C14H17NO3/c1-3-18-14(17)8-13(16)11-9-15(2)12-7-5-4-6-10(11)12/h4-7,9,13,16H,3,8H2,1-2H3 |
InChI Key |
GNEFACWSTVZCQR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CN(C2=CC=CC=C21)C)O |
Origin of Product |
United States |
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